

# Orismilast's Impact on Quality of Life in Dermatological Conditions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Orismilast |           |
| Cat. No.:            | B608521    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **Orismilast**, a next-generation phosphodiesterase 4 (PDE4) inhibitor, and its impact on the quality of life (QoL) in patients with various dermatological conditions. By objectively comparing its performance with other therapeutic alternatives and presenting supporting experimental data, this document aims to inform research, clinical development, and therapeutic strategy in dermatology.

Orismilast, a potent and selective inhibitor of PDE4B and PDE4D subtypes, has demonstrated significant efficacy in improving the quality of life for patients suffering from chronic inflammatory skin diseases such as psoriasis, atopic dermatitis, and hidradenitis suppurativa. [1][2] Its mechanism of action, which involves the modulation of a broad range of proinflammatory cytokines, positions it as a promising oral treatment option.[1] This guide will delve into the clinical trial data, comparing Orismilast's effects on QoL metrics, primarily the Dermatology Life Quality Index (DLQI), with those of other established treatments, including the PDE4 inhibitor Apremilast and various biologic therapies.

## Quantitative Analysis of Quality of Life Outcomes

The following tables summarize the quantitative data from key clinical trials, focusing on the mean change in DLQI scores from baseline. The DLQI is a widely used and validated 10-



question tool to measure the impact of skin disease on a patient's quality of life, with lower scores indicating a better quality of life.[3][4]

**Psoriasis** 

| PSULIAS                       | 13                    |                             |                                                 |                   |                    |                  |
|-------------------------------|-----------------------|-----------------------------|-------------------------------------------------|-------------------|--------------------|------------------|
| Treatmen<br>t                 | Clinical<br>Trial     | Baseline<br>DLQI<br>(Mean)  | Mean<br>Change<br>in DLQI<br>from<br>Baseline   | Study<br>Duration | Comparat<br>or     | p-value          |
| Orismilast<br>(30 mg<br>BID)  | IASOS<br>(Phase 2b)   | Not<br>explicitly<br>stated | Statistically<br>significant<br>improveme<br>nt | 16 weeks          | Placebo            | <0.05[5]         |
| Apremilast<br>(30 mg<br>BID)  | ESTEEM 1<br>(Phase 3) | ~12.8                       | -8.5                                            | 16 weeks          | Placebo<br>(-3.9)  | <0.0001[1]       |
| Apremilast<br>(30 mg<br>BID)  | ESTEEM 2<br>(Phase 3) | ~12.3                       | -7.4                                            | 16 weeks          | Placebo<br>(-3.5)  | <0.0001[1]       |
| Adalimuma<br>b (40 mg<br>eow) | REVEAL                | Not<br>explicitly<br>stated | Significant<br>improveme<br>nt                  | 16 weeks          | Placebo            | Not<br>Stated[6] |
| Ustekinum<br>ab (45/90<br>mg) | PHOENIX<br>1          | >10                         | -9.13                                           | 12 weeks          | Placebo<br>(-0.53) | <0.001[7]        |
| Brodaluma<br>b (210 mg)       | AMAGINE-<br>2 & -3    | Not<br>explicitly<br>stated | Significant<br>improveme<br>nt                  | 52 weeks          | Ustekinum<br>ab    | p=0.009[8]       |

## **Atopic Dermatitis**



| Treatmen<br>t                        | Clinical<br>Trial                 | Baseline<br>DLQI<br>(Mean)  | Mean<br>Change<br>in DLQI<br>from<br>Baseline                                | Study<br>Duration | Comparat<br>or | p-value            |
|--------------------------------------|-----------------------------------|-----------------------------|------------------------------------------------------------------------------|-------------------|----------------|--------------------|
| Orismilast<br>(20, 30, 40<br>mg BID) | ADESOS<br>(Phase 2b)              | Not<br>explicitly<br>stated | Statistically<br>significant<br>improveme<br>nt in itch<br>and other<br>PROs | 16 weeks          | Placebo        | <0.05[9]           |
| Roflumilast<br>Cream<br>(0.15%)      | INTEGUM<br>ENT-1 & 2<br>(Phase 3) | Not<br>explicitly<br>stated | Significant improveme nt in itch and other symptoms                          | 4 weeks           | Vehicle        | <0.0001[5]<br>[10] |

**Hidradenitis Suppurativa** 

| Treatmen<br>t               | Clinical<br>Trial    | Baseline<br>DLQI<br>(Mean)  | Mean<br>Change<br>in DLQI<br>from<br>Baseline | Study<br>Duration | Comparat<br>or       | p-value           |
|-----------------------------|----------------------|-----------------------------|-----------------------------------------------|-------------------|----------------------|-------------------|
| Orismilast                  | OSIRIS<br>(Phase 2a) | Not<br>explicitly<br>stated | -39.6%                                        | 16 weeks          | N/A (Open-<br>label) | Not<br>Stated[11] |
| Secukinum<br>ab (300<br>mg) | Real-world<br>study  | 27.6                        | Significant<br>decrease                       | 52 weeks          | N/A                  | <0.001[12]        |

## **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are provided below to allow for a thorough understanding of the data presented.



#### **Orismilast Clinical Trials**

- IASOS (NCT05190419): A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study evaluating the efficacy and safety of a modified-release formulation of Orismilast in adults with moderate-to-severe plaque psoriasis.[13][14][15]
   Patients were randomized to receive Orismilast (20, 30, or 40 mg twice daily) or a placebo for 16 weeks.[13][14][15] The primary endpoint was the percentage change in Psoriasis Area and Severity Index (PASI) score from baseline to week 16.[13][14][15] Quality of life was assessed as a secondary endpoint using the DLQI.[5]
- ADESOS (NCT05469464): A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study to assess the efficacy and safety of Orismilast in adult patients with moderate-to-severe atopic dermatitis.[11][16][17] Patients received one of three doses of Orismilast modified-release tablets or a placebo twice daily for 16 weeks.[16] The primary endpoint was the percentage change in the Eczema Area and Severity Index (EASI) score.[16] Patient-reported outcomes, including itch, were key secondary endpoints.[9]
- OSIRIS (EudraCT 2021-000049-42): A Phase 2a, open-label, single-center, single-arm, dose-finding proof-of-concept trial investigating the efficacy, safety, and tolerability of oral Orismilast in adult patients with mild, moderate, or severe hidradenitis suppurativa.[4][18] [19][20] Patients received Orismilast twice daily for up to 16 weeks, with dose adjustments allowed to improve tolerability.[18][19] The primary endpoint was the percent change in the total count of abscesses and nodules.[19] Quality of life was assessed using the DLQI and the Hidradenitis Suppurativa Quality of Life (HiSQOL) score.[11]

### **Comparator Clinical Trials**

- ESTEEM 1 & 2 (NCT01194219 & NCT01232283): Two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of Apremilast in adults with moderate to severe plaque psoriasis.[21][22][23][24] Patients were randomized 2:1 to receive Apremilast 30 mg twice daily or a placebo for 16 weeks.[23] The primary endpoint was the proportion of patients achieving a 75% reduction in PASI score (PASI-75) at week 16.[22] The DLQI was a key secondary endpoint.[23]
- INTEGUMENT-1 & 2 (NCT04773587 & NCT04773600): Two identical Phase 3, parallel-group, double-blind, vehicle-controlled trials of Roflumilast cream 0.15% applied once daily



for four weeks in individuals aged six years and older with mild to moderate atopic dermatitis. [1][5][10][25] The primary endpoint was Investigator Global Assessment (IGA) success, defined as a score of 'clear' or 'almost clear' plus a 2-grade improvement from baseline at Week 4.[5][10] Itch and other patient-reported outcomes were also assessed.[3]

- REVEAL (Adalimumab): A randomized, double-blind, placebo-controlled study of
  Adalimumab in adult patients with moderate to severe chronic plaque psoriasis.[6] Patients
  received Adalimumab 80 mg at week 0, followed by 40 mg every other week, or placebo.[6]
  The co-primary endpoints were the proportion of patients achieving PASI-75 and a
  Physician's Global Assessment (PGA) of clear or minimal at week 16.[6]
- PHOENIX 1 (Ustekinumab): A Phase 3, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of Ustekinumab in patients with moderate-to-severe psoriasis.[26][27] Patients were randomized to receive Ustekinumab (45 mg or 90 mg) or placebo at weeks 0 and 4.[26] Health-related quality of life was a key secondary outcome, assessed using the DLQI and SF-36.[26]
- SUNSHINE & SUNRISE (Secukinumab): Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled trials of Secukinumab in patients with moderate to severe hidradenitis suppurativa.[28] Patients received Secukinumab 300 mg weekly for five weeks, followed by monthly injections.[2] The primary endpoint was the proportion of patients achieving a Hidradenitis Suppurativa Clinical Response (HiSCR) at week 16.[28] Quality of life was assessed using the DLQI.[2]

## Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language for use with Graphviz.

### **Orismilast's Mechanism of Action**





Click to download full resolution via product page

Caption: Orismilast inhibits PDE4, increasing cAMP levels and reducing inflammation.

## **Representative Clinical Trial Workflow**





Click to download full resolution via product page

Caption: A typical workflow for a randomized controlled clinical trial in dermatology.



#### Conclusion

The available data suggest that **Orismilast** is a promising oral therapy that can significantly improve the quality of life for patients with psoriasis, atopic dermatitis, and hidradenitis suppurativa. Its targeted mechanism of action as a selective PDE4B/D inhibitor offers a favorable safety and efficacy profile. Head-to-head comparative trials will be crucial to definitively establish its position relative to other advanced therapies. The detailed experimental protocols and visualized pathways provided in this guide offer a robust framework for researchers and drug development professionals to further evaluate and build upon the existing knowledge of **Orismilast** and its role in the evolving landscape of dermatological treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. INTEGUMENT Trials: Once-Daily Roflumilast Cream Reduces AD Symptoms - PracticalDermatology [practicaldermatology.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Arcutis Presents Late-Breaking Data from the INTEGUMENT Phase 3 Trials in Atopic Dermatitis at American Academy of Dermatology Annual Meeting - Arcutis Biotherapeutics [arcutis.com]
- 6. HUMIRA® (adalimumab) and plaque psoriasis [humirapro.com]
- 7. accessdermatology.com [accessdermatology.com]
- 8. Dermatology Life Quality Index in Patients with Moderate-to-Severe Plaque Psoriasis Treated with Brodalumab or Ustekinumab PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Second-generation selective PDE4 inhibitor shows promise in AD Medical Conferences [conferences.medicom-publishers.com]

### Validation & Comparative





- 10. Arcutis Announces Positive Topline Results from INTEGUMENT-1 Pivotal Phase 3 Trial of Roflumilast Cream in Atopic Dermatitis in Adults and Children Aged Six Years and Older Arcutis Biotherapeutics [arcutis.com]
- 11. Union plans Phase III trial for atopic dermatitis after Phase IIb win [clinicaltrialsarena.com]
- 12. Secukinumab in Hidradenitis Suppurativa Patients Who Failed Adalimumab: A 52-Week Real-Life Study PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orismilast in moderate-to-severe psoriasis: Efficacy and safety from a 16-week, randomized, double-blinded, placebo-controlled, dose-finding, and phase 2b trial (IASOS) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. First Patient Enrolled in Phase 2b Study of Oral Orismilast in Psoriasis -PracticalDermatology [practicaldermatology.com]
- 15. uniontherapeutics.com [uniontherapeutics.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. uniontherapeutics.com [uniontherapeutics.com]
- 18. research.regionh.dk [research.regionh.dk]
- 19. Orismilast for the treatment of mild to severe hidradenitis suppurativa: Week 16 data from OSIRIS, a Phase 2a, open-label, single-centre, single-arm, dose-finding clinical trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical Trials Register [clinicaltrialsregister.eu]
- 21. otezlapro.com [otezlapro.com]
- 22. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Apremilast, an oral phosphodiesterase 4 inhibitor, improves patient-reported outcomes in the treatment of moderate to severe psoriasis: results of two phase III randomized, controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 24. jcadonline.com [jcadonline.com]
- 25. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ustekinumab improves health-related quality of life in patients with moderate-to-severe psoriasis: results from the PHOENIX 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 27. Long-term efficacy of ustekinumab in patients with moderate-to-severe psoriasis: results from the PHOENIX 1 trial through up to 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ispor.org [ispor.org]
- To cite this document: BenchChem. [Orismilast's Impact on Quality of Life in Dermatological Conditions: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608521#comparative-analysis-of-orismilast-s-impact-on-quality-of-life-in-dermatological-conditions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com